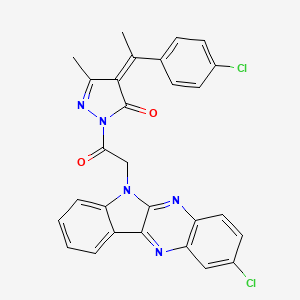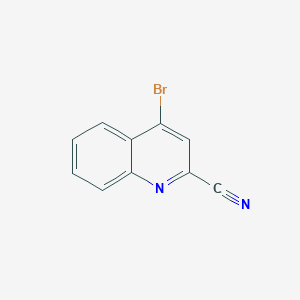
8-Hydroxy-1-methoxy-3-methylanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-1-methoxy-3-methylanthraquinone is an organic compound belonging to the anthraquinone family. These compounds are characterized by their three-ring structure with two ketone groups at the 9 and 10 positions. This compound has been detected in garden rhubarbs and green vegetables .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1-methoxy-3-methylanthraquinone typically involves the reaction of appropriate precursor compounds with catalysts such as copper hydroxide. The process includes several steps of crystallization and purification to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-1-methoxy-3-methylanthraquinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Applications De Recherche Scientifique
8-Hydroxy-1-methoxy-3-methylanthraquinone has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-1-methoxy-3-methylanthraquinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxy-3-methylanthraquinone:
1-Hydroxy-3-methylanthraquinone: This compound has a hydroxyl group at the 1 position and a methyl group at the 3 position, similar to 8-Hydroxy-1-methoxy-3-methylanthraquinone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
67116-22-7 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
8-hydroxy-1-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-6-10-14(12(7-8)20-2)16(19)13-9(15(10)18)4-3-5-11(13)17/h3-7,17H,1-2H3 |
Clé InChI |
KVRUANCWPQJDMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC=C3O |
melting_point |
199 - 200 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


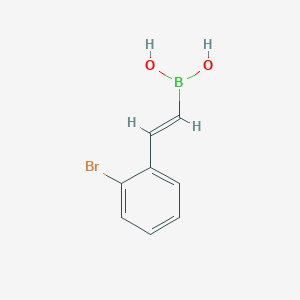
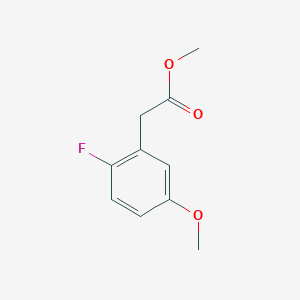
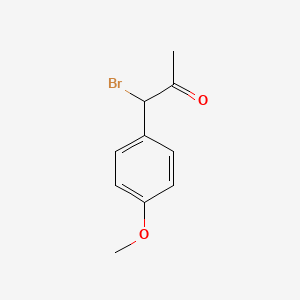
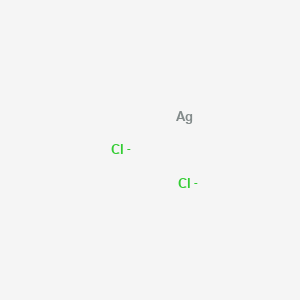


![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)

![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)

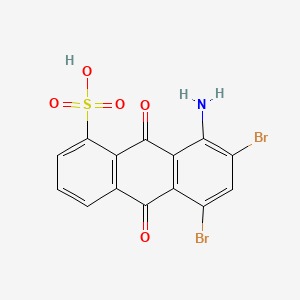
![methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13135634.png)
